5-tert-Butyl-thiophene-2-carbonitrile
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Overview
Description
5-tert-Butyl-thiophene-2-carbonitrile is an organic compound with the molecular formula C₉H₁₁NS and a molecular weight of 165.26 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tert-butyl group and a nitrile group attached to the thiophene ring. This compound is primarily used in research settings and has various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-thiophene-2-carbonitrile typically involves the introduction of the tert-butyl and nitrile groups onto the thiophene ring. One common method is the reaction of thiophene-2-carbonitrile with tert-butyl halides under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 5-tert-Butyl-thiophene-2-amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-tert-Butyl-thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5-tert-Butyl-thiophene-2-carbonitrile depends on its specific application. In materials science, its role as a building block in polymers involves the formation of π-conjugated systems, which enhance electrical conductivity. In biological applications, the nitrile group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the tert-butyl group, making it less sterically hindered.
2-Thiophenecarbonitrile: Similar structure but without the tert-butyl group.
5-tert-Butyl-2-nitrophenylamino-thiophene-3-carbonitrile: Contains additional functional groups, leading to different reactivity and applications
Uniqueness
5-tert-Butyl-thiophene-2-carbonitrile is unique due to the presence of both the tert-butyl and nitrile groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
5-tert-butylthiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXQEAFEUHMKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976755 |
Source
|
Record name | 5-tert-Butylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612504-43-5 |
Source
|
Record name | 5-tert-Butylthiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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